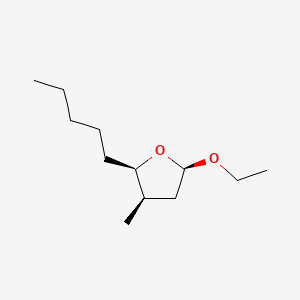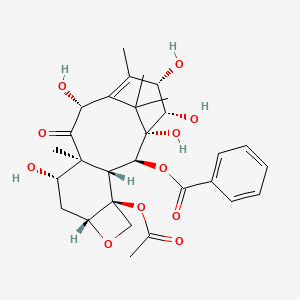
13-epi-14b-Hydroxy-10-deacetyl Baccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-epi-14b-Hydroxy-10-deacetyl Baccatin III is a biochemical compound with the molecular formula C29H36O11 and a molecular weight of 560.59 . It is a derivative of 10-deacetyl Baccatin III, which is a precursor in the synthesis of the anticancer drug paclitaxel . This compound is primarily used in proteomics research .
Métodos De Preparación
The preparation of 13-epi-14b-Hydroxy-10-deacetyl Baccatin III involves several synthetic routes and reaction conditions. One common method includes the selective oxidation of 10-deacetyl Baccatin III followed by epimerization at the C-13 position . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in the presence of solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
13-epi-14b-Hydroxy-10-deacetyl Baccatin III undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
13-epi-14b-Hydroxy-10-deacetyl Baccatin III has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 13-epi-14b-Hydroxy-10-deacetyl Baccatin III involves its interaction with specific molecular targets and pathways. As a precursor to paclitaxel, it is involved in the stabilization of microtubules, which are essential for cell division . This stabilization prevents the disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
13-epi-14b-Hydroxy-10-deacetyl Baccatin III is similar to other derivatives of 10-deacetyl Baccatin III, such as:
10-deacetyl Baccatin III: The parent compound used in the synthesis of paclitaxel.
14b-Hydroxy-10-deacetyl Baccatin III: Another derivative with similar chemical properties.
The uniqueness of this compound lies in its specific epimerization at the C-13 position, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C29H36O11 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4S,7R,9S,10S,12R,15S,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19-,20+,21-,23-,24-,27+,28-,29+/m0/s1 |
Clave InChI |
FNZPZCTVRVPPAB-RQXLLRJPSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



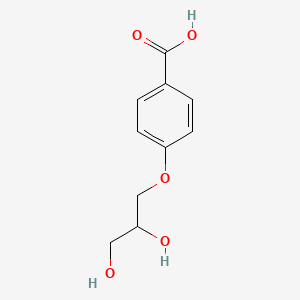
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
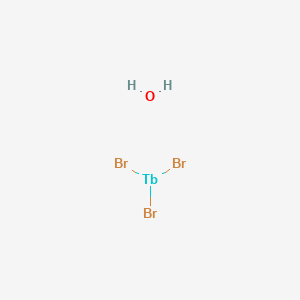
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
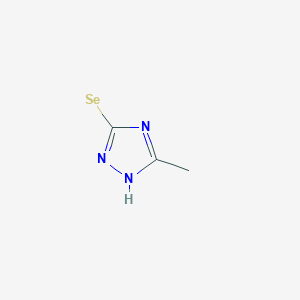
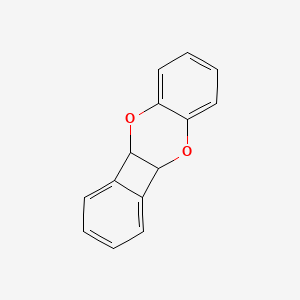
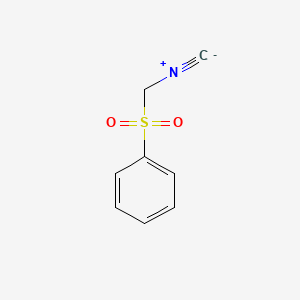
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
